molecular formula C7H9N3O3 B1588077 3-Maleimidopropionic acid hydrazide CAS No. 359436-60-5

3-Maleimidopropionic acid hydrazide

Cat. No.: B1588077
CAS No.: 359436-60-5
M. Wt: 183.16 g/mol
InChI Key: PATQAHLJQRPGRQ-UHFFFAOYSA-N
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Description

3-Maleimidopropionic acid hydrazide is a versatile compound known for its unique chemical properties and applications in various scientific fields. It is a heterobifunctional crosslinker that contains both maleimide and hydrazide reactive groups. These functional groups enable it to conjugate sulfhydryls (cysteines) to carbonyls (aldehydes or ketones), making it valuable in bioconjugation and chemical labeling .

Mechanism of Action

The mechanism of action of 3-Maleimidopropionic acid hydrazide involves the reaction of its maleimide group with sulfhydryl groups to form stable thioether linkages. The hydrazide group conjugates to oxidized sugars of glycoproteins and carbohydrates .

Future Directions

The future directions of 3-Maleimidopropionic acid hydrazide research could involve its use in the treatment of diseases such as cancer . It has been shown to inhibit the growth of tumor cells and induce apoptosis . It also has potential applications in the field of protein labeling and crosslinking .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-maleimidopropionic acid hydrazide typically involves the reaction of maleic anhydride with β-alanine to form 3-maleimidopropionic acid, which is then converted to its hydrazide form. The reaction conditions often include the use of acetic acid as a solvent and heating to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Maleimidopropionic acid hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various conjugates with proteins, peptides, and other biomolecules, which are useful in bioconjugation and labeling applications .

Comparison with Similar Compounds

Uniqueness: 3-Maleimidopropionic acid hydrazide is unique due to its dual functional groups (maleimide and hydrazide), which provide versatile reactivity towards both sulfhydryl and carbonyl groups. This makes it particularly valuable in applications requiring specific and stable conjugation .

Properties

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c8-9-5(11)3-4-10-6(12)1-2-7(10)13/h1-2H,3-4,8H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATQAHLJQRPGRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402870
Record name 3-Maleimidopropionic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359436-60-5
Record name 3-Maleimidopropionic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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